molecular formula C17H19NOS B12987047 N-(4-(Benzyloxy)benzyl)thietan-3-amine

N-(4-(Benzyloxy)benzyl)thietan-3-amine

Cat. No.: B12987047
M. Wt: 285.4 g/mol
InChI Key: IGHPTFOERSATLS-UHFFFAOYSA-N
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Description

N-(4-(Benzyloxy)benzyl)thietan-3-amine is a synthetic organic compound featuring a benzyloxybenzyl group linked to a thietan-3-amine moiety.

Properties

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]thietan-3-amine

InChI

InChI=1S/C17H19NOS/c1-2-4-15(5-3-1)11-19-17-8-6-14(7-9-17)10-18-16-12-20-13-16/h1-9,16,18H,10-13H2

InChI Key

IGHPTFOERSATLS-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)benzyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with benzylamines. This intramolecular substitution reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate .

This method is particularly useful for synthesizing spirothietanes .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of photochemical reactors for the [2 + 2] cycloaddition method can also be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzyloxy)benzyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted benzyl derivatives

Comparison with Similar Compounds

N-(4-(Benzyloxy)benzyl)-4-Aminoquinolines ()

Structural Differences :

  • Core Structure: The quinoline ring in 4-aminoquinolines is replaced by a thietan-3-amine group in the target compound.
  • Substituents: Both share the benzyloxybenzyl group, but the quinoline derivatives have halogen, alkyl, or methoxy substituents on the aromatic rings.

ADME Properties :

  • Lipophilicity: The benzyloxybenzyl group in both compounds enhances lipophilicity, aiding membrane permeability. However, the thietan ring’s smaller size and sulfur atom may reduce overall polarity compared to quinoline .
  • Metabolic Stability: Quinoline derivatives showed moderate metabolic stability in vitro.

2-(4-(Benzyloxy)-3-Methoxyphenyl)-N-Methylethan-1-Amine ()

Structural Differences :

  • Amine Group : The target compound’s primary amine (thietan-3-amine) contrasts with the secondary methylamine in this analog.
  • Substituents : The analog includes a methoxy group on the phenyl ring, absent in the thietan derivative.

Functional Implications :

  • Basicity : The secondary amine in the analog has lower basicity than the primary amine in the thietan compound, affecting protonation and membrane penetration.

Thiazole and Thiazolidine Derivatives ()

Structural Differences :

  • Heterocycle : Thiazoles (five-membered sulfur-nitrogen rings) differ from the three-membered thietan ring.
  • Substituents : These derivatives often include diazenyl or dioxine groups, absent in the target compound.

Reactivity and Stability :

  • Ring Strain : Thietan’s high ring strain may increase reactivity compared to thiazoles, which are more stable and commonly used in drug scaffolds .
  • Sulfur Role : Both systems utilize sulfur, but thietan’s compact structure could enable unique interactions (e.g., hydrogen bonding via the amine group) .

N-(Benzyloxy)-N-(Pivaloyloxy)-4-(Trifluoromethyl)Benzamide ()

Functional Comparison :

  • Benzyloxy Group : Both compounds share this moiety, which in the benzamide derivative facilitates mild deamination reactions. This suggests the benzyloxy group’s stability under diverse conditions .

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